![molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353502-14-3](/img/structure/B3010332.png)

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

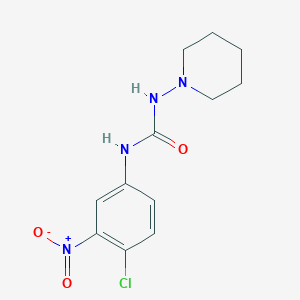

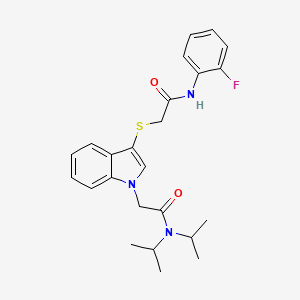

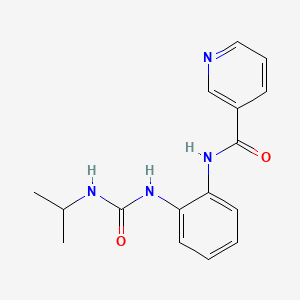

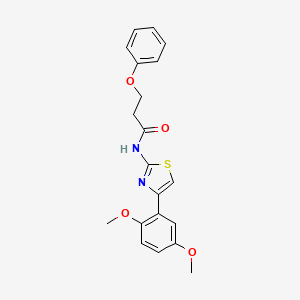

“{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is a chemical compound with the molecular formula C14H16Cl2N2O2 . Its average mass is 315.195 Da and its monoisotopic mass is 314.058868 Da .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride”, often involves the reduction of a diazonium salt using sulfite salts . This process is similar to the preparation of phenylhydrazine, which was first reported by Hermann Emil Fischer in 1875 .Molecular Structure Analysis

The molecular structure of “{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is defined by its molecular formula, C14H16Cl2N2O2 . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available sources.Chemical Reactions Analysis

Hydrazine derivatives, including “{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride”, can participate in various chemical reactions. One notable reaction is the Wolff-Kishner reduction, where aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine .Wissenschaftliche Forschungsanwendungen

- Quantum computing leverages quantum bits (qubits) to perform complex calculations exponentially faster than classical computers. By controlling the synthesis of quantum dots using this compound, researchers can contribute to advancing quantum computing technology .

Quantum Dot Synthesis and Quantum Computing

Wirkmechanismus

Target of Action

Hydrazine derivatives are known to interact with carbonyl compounds, forming hydrazones .

Mode of Action

The compound likely undergoes a reaction similar to the Wolff-Kishner reduction . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

It’s known that hydrazones can be further converted to the corresponding alkane by reaction with a base, usually koh, and heat . This reaction forms nitrogen gas, which contains a very stable N-N triple bond .

Pharmacokinetics

The compound’s molecular formula is c6h8cl2n2, with an average mass of 179047 Da and a monoisotopic mass of 178006454 Da , which may influence its pharmacokinetic properties.

Result of Action

The formation of a hydrazone and its subsequent conversion to an alkane could potentially have significant effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. For instance, phenoxy herbicides, which share a similar structure with this compound, are recognized as a source of emerging environmental contamination . Their extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity .

Eigenschaften

IUPAC Name |

[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHBCOWJJUHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)